molecular formula C17H17FN2O4S B11247568 N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11247568
M. Wt: 364.4 g/mol
InChI Key: UHKJYUYGUVYDQG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Methylation and Sulfonylation: The methyl and methylsulfonyl groups are introduced through alkylation and sulfonylation reactions, respectively. These steps often require the use of reagents like methyl iodide and sulfonyl chlorides under controlled conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to modulate specific biological pathways, offering potential benefits in treating diseases.

Industry

In industrial applications, the compound’s stability and reactivity could make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exerts its effects would depend on its specific application. In a pharmacological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity to certain targets, while the benzoxazine core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-4-(4-{2-[(methylsulfonyl)amino]ethyl}benzyl)-1-piperidinecarboxamide
  • N-(2-fluorophenyl)-N’-(4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl)urea

Uniqueness

Compared to similar compounds, N-(2-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out due to its unique benzoxazine core. This core provides enhanced stability and versatility in chemical reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17FN2O4S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C17H17FN2O4S/c1-11-7-8-15-14(9-11)20(25(2,22)23)10-16(24-15)17(21)19-13-6-4-3-5-12(13)18/h3-9,16H,10H2,1-2H3,(H,19,21)

InChI Key

UHKJYUYGUVYDQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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